Dihydroorotase Inhibition: Absence of Potent Enzymatic Activity
Octahydroindolizin-7-amine exhibits extremely weak inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, with an IC50 value of 1.00E+6 nM (1 mM) [1]. This value is over 1,000-fold higher (weaker) than typical hit criteria in high-throughput screening (HTS) campaigns, which generally consider compounds with IC50 < 10 μM (10,000 nM) for further optimization. In contrast, structurally related indolizidine alkaloids such as (-)-235B' demonstrate potent nAChR antagonism with IC50 = 42 nM [2]. This stark difference (approximately 24,000-fold) establishes that the parent octahydroindolizin-7-amine scaffold, without additional substitution, does not possess inherent high-affinity biological activity. For researchers seeking a biologically active indolizidine, this compound is not a suitable alternative to known alkaloids.
| Evidence Dimension | Inhibition of dihydroorotase (DHOase) enzyme |
|---|---|
| Target Compound Data | IC50 = 1.00E+6 nM (1 mM) |
| Comparator Or Baseline | Indolizidine (-)-235B' (nAChR antagonist): IC50 = 42 nM; Typical HTS hit threshold: IC50 < 10,000 nM |
| Quantified Difference | Target compound is >1,000-fold weaker than typical screening hit criteria; >24,000-fold weaker than indolizidine (-)-235B' at its target |
| Conditions | Assay: Inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at 10 μM concentration, pH 7.37 [1]; Comparator assay: Inhibition of nicotine-evoked [3H]dopamine release from rat striatal slices [2] |
Why This Matters
This data defines the compound's utility: it is a negative control for enzymatic activity screens, not a source of biological potency.
- [1] BindingDB. Affinity Data: IC50 = 1.00E+6 nM for inhibition of dihydroorotase from mouse Ehrlich ascites. http://ww.w.bindingdb.org/rwd/bind/searchby_smiles.jsp View Source
- [2] Pivavarchyk M, et al. Indolizidine (−)-235B′ and related structural analogs: discovery of nicotinic receptor antagonists that inhibit nicotine-evoked [3H]dopamine release. Eur J Pharmacol. 2011;658(2-3):132-139. doi:10.1016/j.ejphar.2011.02.018 View Source
